2'-Thioadenosine chemical properties and structure
2'-Thioadenosine chemical properties and structure
An In-Depth Technical Guide to 2'-Thioadenosine: Chemical Properties, Structure, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2'-Thioadenosine, a pivotal nucleoside analogue with significant applications in medicinal chemistry and drug development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical properties, structural features, synthesis, and biological significance of this molecule, offering field-proven insights and detailed methodologies.
Nucleoside analogues are a cornerstone of modern therapeutics, exhibiting a wide range of biological activities, including antiviral and anticancer properties. The strategic modification of the sugar moiety or the nucleobase can profoundly alter the molecule's metabolic stability, receptor binding affinity, and overall efficacy. 2'-Thioadenosine, characterized by the substitution of the 2'-hydroxyl group of the ribose sugar with a thiol group, represents a critical class of these modified nucleosides. Its importance is underscored by its role as a key intermediate in the synthesis of potent antiplatelet agents, most notably Cangrelor.[1][2] This guide will explore the fundamental aspects of 2'-Thioadenosine, providing a robust resource for its study and application.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of 2'-Thioadenosine is essential for its handling, formulation, and application in both research and development settings.
Core Chemical Properties
The key chemical identifiers and properties of 2'-Thioadenosine are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-2-thione | [3] |
| Molecular Formula | C₁₀H₁₃N₅O₄S | [3] |
| Molecular Weight | 299.31 g/mol | [3] |
| CAS Number | 43157-50-2 | [3] |
| Appearance | White to off-white solid | |
| Melting Point | >178°C (decomposes) | |
| Solubility | Soluble in DMSO and methanol. |
Structural Confirmation and Spectroscopic Profile
The structural integrity of 2'-Thioadenosine is confirmed through a combination of spectroscopic techniques. While raw spectral data is dispersed across various literature sources, the expected characteristic signatures are well-understood based on its molecular structure and data from closely related analogues.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the purine base and the ribose sugar. The anomeric proton (H-1') typically appears as a doublet in the downfield region. The protons on the ribose ring (H-2', H-3', H-4', and H-5') will exhibit complex splitting patterns due to spin-spin coupling. The amino protons of the adenine base will appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the carbons in the purine ring will be in the aromatic region, while the ribose carbons will be in the aliphatic region.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum will show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight.[2] Fragmentation patterns typically involve the cleavage of the glycosidic bond, separating the purine base from the thiosugar moiety.
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UV-Vis Spectroscopy: 2'-Thioadenosine is expected to exhibit characteristic UV absorbance maxima due to the purine chromophore. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent and pH.
Synthesis and Purification Methodologies
The synthesis of 2'-Thioadenosine is a critical process, particularly for its use as a precursor in the manufacture of pharmaceuticals like Cangrelor.[1][2] The following sections outline a representative synthetic approach and purification strategy based on established literature.
Synthetic Pathway Overview
A common synthetic route to 2'-Thioadenosine starts from adenosine. The key transformation involves the stereospecific introduction of the thiol group at the 2'-position of the ribose ring. This is often achieved through a multi-step process involving protection of the hydroxyl groups, activation of the 2'-position, nucleophilic substitution with a sulfur-containing nucleophile, and subsequent deprotection.
Caption: A generalized synthetic pathway for 2'-Thioadenosine from adenosine.
Detailed Experimental Protocol (Representative)
The following protocol is a composite representation from synthetic procedures for similar thio-nucleosides and should be adapted and optimized based on laboratory conditions and scale.
Step 1: Protection of Adenosine
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Dissolve adenosine in a suitable solvent (e.g., anhydrous pyridine).
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Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride) in excess to protect the 3'- and 5'-hydroxyl groups.
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Stir the reaction at room temperature until completion (monitored by TLC).
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Work up the reaction mixture and purify the protected adenosine by column chromatography.
Step 2: Activation of the 2'-Hydroxyl Group
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Dissolve the protected adenosine in an anhydrous aprotic solvent (e.g., dichloromethane).
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Cool the solution to 0°C and add a suitable activating agent (e.g., triflic anhydride) and a non-nucleophilic base (e.g., 2,6-lutidine).
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Stir the reaction at low temperature until the starting material is consumed.
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Quench the reaction and extract the product.
Step 3: Nucleophilic Substitution with a Thiolating Agent
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Dissolve the activated intermediate in a polar aprotic solvent (e.g., DMF).
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Add a sulfur nucleophile (e.g., potassium thioacetate).
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Heat the reaction mixture to facilitate the SN2 reaction.
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Monitor the reaction progress by TLC. Upon completion, perform an aqueous workup and extract the thioester intermediate.
Step 4: Deprotection
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Dissolve the thioester intermediate in a suitable solvent (e.g., methanol).
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Add a base (e.g., sodium methoxide) to cleave the thioester and form the free thiol.
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To remove the silyl protecting groups, treat the intermediate with a fluoride source (e.g., TBAF) in THF.
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Monitor the deprotection steps by TLC.
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Purify the final product, 2'-Thioadenosine, by column chromatography.
Purification and Characterization Workflow
The purification of 2'-Thioadenosine is crucial to remove any unreacted starting materials, reagents, and byproducts.
Caption: A typical workflow for the purification and characterization of 2'-Thioadenosine.
Biological Activity and Mechanism of Action
2'-Thioadenosine and its derivatives are of significant interest due to their potent biological activities, particularly as inhibitors of platelet aggregation.[4]
P2Y₁₂ Receptor Antagonism
The primary mechanism of action for the therapeutic effects of 2'-Thioadenosine derivatives is the antagonism of the P2Y₁₂ receptor, a G protein-coupled receptor (GPCR) found on the surface of platelets.[2][5] Adenosine diphosphate (ADP) is a key agonist that binds to the P2Y₁₂ receptor, initiating a signaling cascade that leads to platelet activation and aggregation, a critical process in thrombosis.[6]
Signaling Pathway
By acting as a competitive antagonist, 2'-Thioadenosine derivatives block the binding of ADP to the P2Y₁₂ receptor. This inhibition prevents the Gαi-mediated downstream signaling, which includes the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][6] Elevated cAMP levels are associated with the inhibition of platelet activation.
Caption: Simplified signaling pathway of the P2Y₁₂ receptor and the inhibitory action of 2'-Thioadenosine.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 2'-Thioadenosine. It is classified as harmful if swallowed and may cause skin and eye irritation.[3]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Perspectives
2'-Thioadenosine is a molecule of considerable scientific and pharmaceutical interest. Its unique chemical structure imparts it with valuable biological properties, making it a crucial building block in the synthesis of life-saving antithrombotic drugs. The methodologies for its synthesis and purification are well-established, though continuous improvements are sought to enhance efficiency and yield. Future research will likely focus on the development of novel derivatives of 2'-Thioadenosine with improved pharmacokinetic profiles and selectivity for various adenosine receptor subtypes, potentially expanding their therapeutic applications beyond platelet aggregation inhibition.
References
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PubChem. (n.d.). 2-Thioadenosine. National Center for Biotechnology Information. Retrieved from [Link][3]
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Scilit. (n.d.). Synthesis of 2′-thioadenosine. Retrieved from [Link][7]
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Xiang, J., Jiang, B., Sun, W., Zhang, F., & Yu, J. (2023). Synthesis and Impurity Research of 2-Thioadenosine Monohydrate. ResearchGate. Retrieved from [Link][1][2]
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Jacobson, K. A., & Müller, C. E. (2016). Convergent synthesis of 2-thioether-substituted (N)-methanocarba-adenosines as purine receptor agonists. RSC Advances, 11(52), 27369-27376. [Link][8][9]
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Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link][10]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][11]
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Xiang, J., Jiang, B., Sun, W., Zhang, F., & Yu, J. (2023). Synthesis and Impurity Research of 2-Thioadenosine Monohydrate. Thieme Connect. [Link][4]
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Obligacion, J. V., et al. (2024). Development of a Thiophosphorylation Process for the Synthesis of 2′F-Thio-Adenosine Monophosphate. Organic Process Research & Development. [Link][12]
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Armstrong, D. R. (2025). Antiplatelet drugs mechanisms of action; Inhibit P2Y12 receptor, thromboxane A2 production. YouTube. [Link][13]
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da Silva, A. B., et al. (2025). Complete1H and13C NMR spectral assignment of α- and β-adenosine, 2′-deoxyadenosine and their acetate derivatives. ResearchGate. [Link][14]
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Agilent. (n.d.). Interpretation of 2D NMR Spectra. [Link][15]
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Hechler, B., et al. (2011). Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function. Journal of Thrombosis and Haemostasis, 9(1), 150-159. [Link][5]
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Dorsam, R. T., & Kunapuli, S. P. (2004). Central role of the P2Y12 receptor in platelet activation. The Journal of clinical investigation, 113(3), 340–345. [Link][6]
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